![molecular formula C12H16N2O3S B1438258 1-{[(2-Thienylmethyl)amino]carbonyl}piperidine-4-carboxylic acid CAS No. 1094461-04-7](/img/structure/B1438258.png)
1-{[(2-Thienylmethyl)amino]carbonyl}piperidine-4-carboxylic acid
Vue d'ensemble
Description
1-{[(2-Thienylmethyl)amino]carbonyl}piperidine-4-carboxylic acid is a fascinating compound with a rich history in chemical synthesis and scientific research. Known for its complex structure, which includes a piperidine ring, a thienylmethyl group, and a carboxylic acid functionality, this compound demonstrates a broad spectrum of chemical behaviors and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-{[(2-Thienylmethyl)amino]carbonyl}piperidine-4-carboxylic acid typically involves the formation of the piperidine ring followed by the introduction of the thienylmethyl group and the carboxylic acid functionality. Specific reagents and conditions vary based on the desired yield and purity. Common methods include amide coupling reactions using reagents such as carbodiimides or phosphonium salts and subsequent introduction of the thienylmethyl group via nucleophilic substitution.
Industrial Production Methods: Industrial production often employs continuous flow chemistry techniques to enhance efficiency and scalability. Catalysts and optimizing reaction parameters, such as temperature, pressure, and solvent choice, are crucial to industrial methods.
Analyse Des Réactions Chimiques
Types of Reactions: This compound undergoes various reactions, including oxidation, reduction, and substitution. Its amide and carboxylic acid functionalities make it amenable to nucleophilic and electrophilic attacks.
Common Reagents and Conditions: Reagents like lithium aluminum hydride for reduction, KMnO₄ for oxidation, and thionyl chloride for substitution are frequently used. These reactions typically require controlled conditions to ensure desired product formation, such as maintaining specific pH, temperature, and solvent environments.
Major Products: Oxidation may yield sulfoxides or sulfones when reacting with the thienylmethyl group. Reduction often produces corresponding alcohols or amines. Substitution reactions can yield various derivatives, depending on the attacking nucleophile or electrophile.
Applications De Recherche Scientifique
The compound is highly valued in various fields due to its versatile chemical nature:
Chemistry: : Utilized as a building block for synthesizing more complex molecules.
Biology: : Serves as a probe in studying enzyme-substrate interactions.
Medicine: : Investigated for potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: : Used in the development of new materials with specific functional properties.
Mécanisme D'action
The mechanism by which 1-{[(2-Thienylmethyl)amino]carbonyl}piperidine-4-carboxylic acid exerts its effects varies with its application. In medicinal chemistry, it might interact with specific enzymes or receptors, inhibiting or modulating their activity. The thienylmethyl group can play a critical role in binding to active sites, while the piperidine ring may stabilize the compound's interaction with molecular targets.
Comparaison Avec Des Composés Similaires
Compared to compounds like 1-{[(2-Phenylmethyl)amino]carbonyl}piperidine-4-carboxylic acid or 1-{[(2-Furanylmethyl)amino]carbonyl}piperidine-4-carboxylic acid, 1-{[(2-Thienylmethyl)amino]carbonyl}piperidine-4-carboxylic acid stands out due to the unique electronic properties of the thienylmethyl group. This group can enhance the compound's reactivity and binding affinity in various chemical and biological contexts. Similar compounds may share structural elements but differ significantly in reactivity and application, highlighting the unique versatility of the thienylmethyl substituent.
There you have it! Now, what would you like to dive into next?
Propriétés
IUPAC Name |
1-(thiophen-2-ylmethylcarbamoyl)piperidine-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O3S/c15-11(16)9-3-5-14(6-4-9)12(17)13-8-10-2-1-7-18-10/h1-2,7,9H,3-6,8H2,(H,13,17)(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEACAORLQMQLKV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)O)C(=O)NCC2=CC=CS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


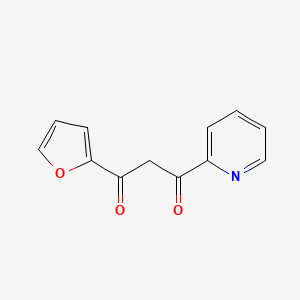
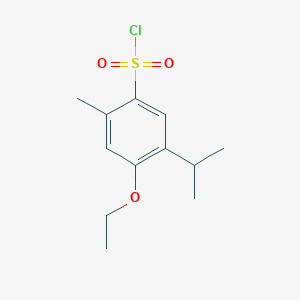

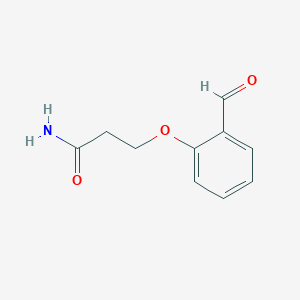
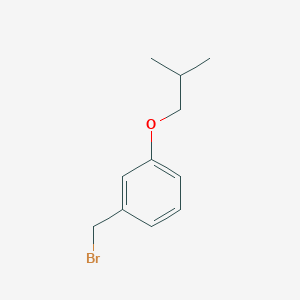
![3-Tert-butyl-7-chloro-[1,2,4]triazolo[4,3-c]pyrimidine](/img/structure/B1438187.png)
![(Cyclopropylmethyl)[1-(2,4-dichlorophenyl)ethyl]amine](/img/structure/B1438190.png)
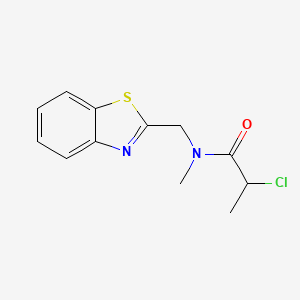
![2-[2-(Furan-2-yl)-1,3-thiazol-4-yl]acetamide](/img/structure/B1438192.png)
![{[3-(Difluoromethoxy)phenyl]methyl}(methyl)amine](/img/structure/B1438193.png)


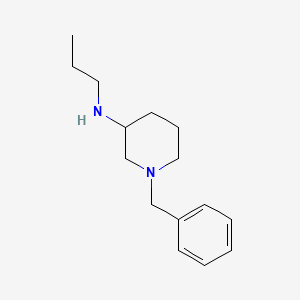
![[5-Fluoro-2-(oxolan-2-ylmethoxy)phenyl]boronic acid](/img/structure/B1438198.png)
